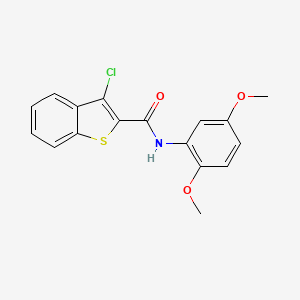

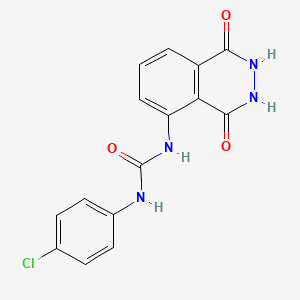

![molecular formula C19H16N4OS B5519966 3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)

3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone involves several steps, including the formation of cyanomethyl derivatives of imidazo[1,2-a]pyridine through reactions like nitration, bromination, azo coupling, and nitrosation. These processes highlight the reactivity and versatility of the imidazo[1,2-a]pyridine ring as a core structure for synthesizing complex quinazolinones (Kutrov, Kovalenko, & Volovenko, 2008).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest often includes complex arrangements of rings. For instance, the cyclization of N-thioacyl 1,2-aminoalcohols leads to the formation of structures like bis(1-imidazo[1,5-a]pyridyl)arylmethanes, showcasing the potential for creating diverse and stable molecular frameworks (Murai, Nagaya, Shibahara, & Maruyama, 2012).

Chemical Reactions and Properties

Chemical reactions involving the core structure of 3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone demonstrate significant reactivity and potential for functionalization. For example, Pd-catalyzed amination of related quinazolinones indicates a pathway for introducing various substituents, enhancing the molecule's chemical diversity and properties (Garlapati, Pottabathini, Gurram, Chaudhary, Chunduri, & Patro, 2012).

Physical Properties Analysis

While specific information on the physical properties of 3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone is not directly available, related research on the synthesis and properties of analogous compounds can provide insights into solubility, stability, and melting points. These attributes are crucial for understanding the compound's behavior in different environments and potential applications.

Chemical Properties Analysis

The chemical properties of 3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone, such as reactivity with various chemical agents and stability under different conditions, can be inferred from studies on similar compounds. For example, the reactivity of imidazo[1,2-a]pyridine derivatives under conditions like oxidative dehydrogenation showcases the potential for chemical modifications and the formation of new bonds, indicating a wide range of chemical properties (Cheng, Guo, Zhang-Negrerie, Du, & Zhao, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Research has been conducted on the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, although they did not show significant antisecretory activity but demonstrated good cytoprotective properties in ethanol and HCl models, highlighting their potential in developing treatments for ulcerative conditions (Starrett et al., 1989).

Chemical Reactivity and Properties

- Studies on cyanomethyl derivatives of imidazo[1,2-a]pyridine and related structures have shed light on their reactivity, offering pathways for the development of novel compounds with potential biological activities. This includes the formation of 5-amino-4-imidazo[1,2-a]-pyridin-2-yl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one and 2-amino-1-ethyl-3-imidazol[1,2-a]pyridin-2-yl-4(1H)-quinolinone through acylation and addition reactions (Kutrov et al., 2008).

Antiviral Applications

- Imidazo[1,2-a]pyridines with a thioether side chain at the 3 position have been synthesized and reported to show pronounced activity against human cytomegalovirus and varicella-zoster virus, underlining the scaffold's potential as a base for antiviral agents (Gueiffier et al., 1998).

Scaffold for Therapeutic Agents

- The imidazo[1,2-a]pyridine scaffold has been recognized for its broad range of applications in medicinal chemistry, including roles as anticancer, antimicrobial, antiviral, and antidiabetic agents, among others. This has led to its inclusion in various marketed preparations and ongoing research into structural modifications to discover and develop novel therapeutic agents (Deep et al., 2016).

Novel Synthesis Methods

- A facile access to 2-CF3-imidazo[1,2-a]pyridines has been described, providing a simple and efficient cyclization reaction under mild conditions, which opens new avenues for the synthesis of imidazo[1,2-a]pyridine derivatives with potential pharmaceutical applications (Krasovsky et al., 2002).

Eigenschaften

IUPAC Name |

3-cyclopropyl-2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c24-18-15-5-1-2-6-16(15)21-19(23(18)14-8-9-14)25-12-13-11-22-10-4-3-7-17(22)20-13/h1-7,10-11,14H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDWRJCXUDSLLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)

![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)

![1-(imidazo[1,2-a]pyridin-3-ylacetyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519899.png)

![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)

![5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5519924.png)

![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)

![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)